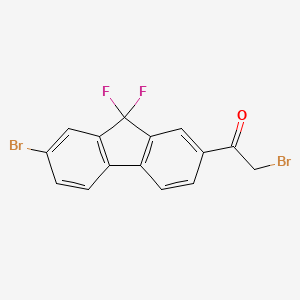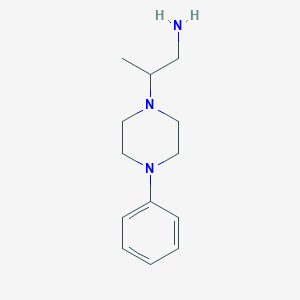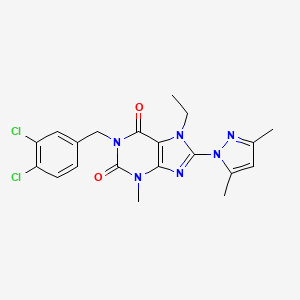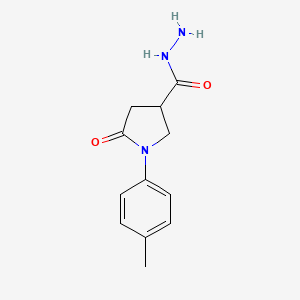
2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone” is a chemical compound with the CAS Number: 1446138-83-5 . It has a molecular weight of 402.03 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethan-1-one” and its InChI code is "1S/C15H8Br2F2O/c16-7-14(20)8-1-3-10-11-4-2-9(17)6-13(11)15(18,19)12(10)5-8/h1-6H,7H2" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Spectral Studies and Substituent Effects
A series of 2-bromo-1-(2-substituted 9H-fluorene-7-yl)ethanones, related to the compound , have been analyzed for their spectral properties. This research provides insights into the effects of various substituents on the spectral characteristics of these compounds, which is valuable for understanding their behavior in different chemical environments (Thirunarayanan, 2013).
Fluorophore-Based Nicotinonitriles Incorporating Fluorene Moieties
An innovative class of nicotinonitriles, incorporating fluorene and/or pyrene moieties, has been synthesized. These compounds demonstrate strong blue-green fluorescence emission, highlighting their potential applications in material sciences and photophysical studies (Hussein, El Guesmi, & Ahmed, 2019).
Synthesis and Characterization of Bromo Chalcone Derivatives
Research on α-Bromo chalcones containing fluorene rings reveals their successful synthesis and potential applications. These derivatives could be valuable in various chemical synthesis and material science applications (Budak & Ceylan, 2009).
Photoluminescence of Poly(Fluorene) Derivatives
Studies on poly(9,9-dialkylfluorene-2,7-diyl) derivatives end-capped with fluorene-related substituents, like the one , have provided insights into their fluorescence stability and photoluminescence, which is crucial for applications in optoelectronic devices and materials (Lee, Klaerner, & Miller, 1999).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(7-bromo-9,9-difluorofluoren-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2F2O/c16-7-14(20)8-1-3-10-11-4-2-9(17)6-13(11)15(18,19)12(10)5-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKOFVIDGILCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)C(C3=C2C=CC(=C3)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)

![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)



![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)


![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)